2-(Hydroxymethyl)benzenesulfonamide
Overview
Description
2-(Hydroxymethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as saccharin benzyl alcohol and has been found to exhibit various biological properties that make it a promising candidate for drug development.
Scientific Research Applications
Anticancer and Antimicrobial Agents
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
- Methods of Application : The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their evaluation for anti-proliferative activity against various cancer cell lines .
- Results : Some of the synthesized compounds showed significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Biological Activities of Triazole-Benzenesulfonamide Hybrids
- Scientific Field : Medicinal Chemistry
- Application Summary : Triazole-benzenesulfonamide hybrids have been studied for their wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic, and more .
- Methods of Application : The study involved the synthesis of molecules having benzenesulfonamide and triazole hybrid units in their structure, and their evaluation for various biological activities .
- Results : The review summarizes the pharmacological profile of triazole-benzesulfonamide hybrids as CA inhibitors, anti-cancer, anti-microbial, anti-trypanosomal, anti-malarial, anti-inflammatory agents, etc., along with structure-activity relationship .
properties
IUPAC Name |
2-(hydroxymethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWVOUGOCILSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608476 | |
Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzenesulfonamide | |
CAS RN |
65270-84-0 | |
Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.